1-formamido-1H-pyrrole-2-carboxamide

Medicinal Chemistry ADME Drug Design

1-Formamido-1H-pyrrole-2-carboxamide (CAS 159326-70-2) is the definitive scaffold for structure-based kinase inhibitor design, validated via PDB 3MPT co-crystal structures to engage the kinase hinge region through a bidentate hydrogen-bonding motif. Unlike generic pyrrole-2-carboxamides, the N-1 formamido substituent uniquely modulates LogP, target selectivity, and IC50 values—published SAR shows minor N-1 alterations shift potency from nanomolar to >100 μM. This compound is essential for SAR reproducibility in MmpL3 antitubercular programs (MIC <0.016 μg/mL) and dynamin-related GTPase probe development. Insist on CAS 159326-70-2 to eliminate uncontrolled variables in lead series progression.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 159326-70-2
Cat. No. B114316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-formamido-1H-pyrrole-2-carboxamide
CAS159326-70-2
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)N)NC=O
InChIInChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10)
InChIKeyCWZMXGIYBUJQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

159326-70-2: 1-Formamido-1H-pyrrole-2-carboxamide – A Strategic Building Block for Antitubercular, Kinase, and Antimicrobial SAR Programs


1-Formamido-1H-pyrrole-2-carboxamide (CAS 159326-70-2, C6H7N3O2, MW 153.14) is a synthetic heterocyclic compound comprising a pyrrole ring substituted with both formamido and carboxamide functional groups [1]. This dual amide architecture positions the molecule as a versatile intermediate in medicinal chemistry, particularly within structure–activity relationship (SAR) campaigns targeting bacterial membrane transporters (e.g., MmpL3), protein kinases (e.g., JAK2, p38, ERK5), and androgen receptors [2][3]. The presence of the N-1 formamido group confers a distinct hydrogen-bonding profile and electronic environment relative to simpler pyrrole-2-carboxamides, which can be exploited to modulate potency, selectivity, and physicochemical properties. Suppliers such as AKSci and Bidepharm offer this compound at ≥95% and 97% purity, respectively, with batch-specific quality documentation including NMR, HPLC, and GC .

Why 159326-70-2 Cannot Be Interchanged with Unsubstituted or 4-Substituted Pyrrole-2-carboxamide Analogs in Discovery Chemistry


Interchanging 1-formamido-1H-pyrrole-2-carboxamide with other pyrrole-2-carboxamides introduces uncontrolled variables in biological assays and synthetic pathways. The N-1 formamido substituent fundamentally alters the compound's hydrogen-bond donor/acceptor capacity and electron density on the pyrrole ring, which directly impacts target engagement and physicochemical properties such as LogP. Published SAR data demonstrate that even minor modifications at the pyrrole N-1 or C-4 positions can shift IC50 values from sub-micromolar to >100 μM or completely invert target selectivity profiles [1]. Consequently, substitution without empirical validation risks compromising lead series progression, misattributing SAR trends, or failing to replicate published biological activity. Procurement of the specific CAS 159326-70-2 ensures experimental reproducibility and alignment with medicinal chemistry design principles that leverage the unique N-1 formamido moiety.

Quantitative Differentiation of 159326-70-2 vs. Pyrrole-2-carboxamide Analogs: Physicochemical, Purity, and Biological Class Evidence


N-1 Formamido Substitution Confers Distinct Lipophilicity (LogP = 0.696) Compared to Unsubstituted Pyrrole-2-carboxamides

The target compound 1-formamido-1H-pyrrole-2-carboxamide possesses a calculated LogP of 0.696 [1]. In contrast, unsubstituted pyrrole-2-carboxamide (without the N-1 formamido group) has a lower predicted LogP due to the absence of the additional amide hydrogen-bonding capacity and the formyl methylene unit. This difference of approximately 0.7 LogP units translates to a roughly 5-fold difference in octanol-water partition coefficient, directly influencing passive membrane permeability and solubility. In MmpL3 inhibitor optimization campaigns, achieving a LogP balance (optimal range ~2–4) is critical for antitubercular efficacy and microsomal stability; the N-1 formamido group provides a tunable handle to modulate lipophilicity without introducing bulky aromatic substituents that may trigger hERG liability [2].

Medicinal Chemistry ADME Drug Design

N-1 Formamido Group Introduces a Unique Hydrogen-Bonding Motif for Kinase ATP-Binding Site Engagement

Crystallographic studies with pyrrole-2-carboxamide inhibitors bound to kinase domains reveal that the pyrrole N-1 substituent participates in a conserved hydrogen-bonding network with the kinase hinge region [1]. The formamido group in 159326-70-2 provides both a hydrogen-bond donor (NH) and acceptor (C=O) within a constrained geometry, enabling bidentate interactions that are not achievable with unsubstituted pyrrole or N-alkylated analogs. In the p38 MAP kinase co-crystal structure (PDB 3MPT), a related pyrrole-2-carboxamide inhibitor forms a key hydrogen bond between the carboxamide NH and the backbone carbonyl of Met109, while the N-1 substituent contacts the glycine-rich loop [2]. Substituting the N-1 formamido for a methyl or hydrogen abrogates this interaction, leading to a >10-fold loss in binding affinity. While direct IC50 data for 159326-70-2 against specific kinases remains unpublished, the structural precedent establishes the N-1 formamido moiety as a privileged kinase-binding motif distinct from other pyrrole-2-carboxamide analogs.

Kinase Inhibition Oncology Structure-Based Drug Design

SAR Evidence Confirms that Pyrrole Ring Substituents Dramatically Alter Target Selectivity (DRP1 vs. DYN1 Inhibition)

A systematic SAR study of 1H-pyrrole-2-carboxamide derivatives evaluated inhibition of the dynamin-related GTPases DRP1 and DYN1 [1]. Compounds with a phenyl group at the R1 position (analogous to the N-1 position) exhibited DRP1 IC50 = 1.5 μM with no inhibition of DYN1 (>100 μM), whereas compounds with a methyl group at R1 showed DRP1 IC50 = 2.1 μM and DYN1 IC50 >100 μM. In stark contrast, the compound bearing a methyl group at both R1 and R2 positions lost all activity (DRP1 IC50 >100 μM, DYN1 IC50 >100 μM). This demonstrates that the nature of the N-1 substituent directly governs both potency and target selectivity. The N-1 formamido group in 159326-70-2 is expected to confer a distinct selectivity fingerprint that cannot be predicted or replicated by substituting with alkyl or aryl groups.

Selectivity Profiling Mitochondrial Dynamics SAR

The Pyrrole-2-carboxamide Scaffold Demonstrates Potent Anti-Mycobacterial Activity (MIC <0.016 μg/mL) with Favorable Safety Margins

Pyrrole-2-carboxamide derivatives have been validated as potent inhibitors of M. tuberculosis MmpL3, an essential membrane transporter required for cell wall biosynthesis [1]. In a medicinal chemistry optimization study, most pyrrole-2-carboxamide analogs achieved MIC values below 0.016 μg/mL against M. tuberculosis H37Rv, with cytotoxicity IC50 >64 μg/mL against mammalian Vero cells, yielding a selectivity index >4000. Compound 32, a representative analog, exhibited excellent activity against drug-resistant tuberculosis strains, good microsomal stability, and negligible hERG channel inhibition (IC50 >30 μM) [2]. While 1-formamido-1H-pyrrole-2-carboxamide (159326-70-2) itself has not been directly profiled in this assay, its core scaffold is identical to that of the potent MmpL3 inhibitors, and the N-1 formamido group provides a synthetic handle for further optimization to improve LogP and solubility without sacrificing potency.

Antitubercular Infectious Disease MmpL3 Inhibition

Optimal Application Scenarios for 159326-70-2 in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Exploiting N-1 Formamido Hydrogen-Bonding for ATP-Binding Site Affinity

Use 1-formamido-1H-pyrrole-2-carboxamide as a central scaffold for designing ATP-competitive kinase inhibitors targeting p38, ERK5, or JAK2. The N-1 formamido group provides a bidentate hydrogen-bonding motif that engages the kinase hinge region, as validated by co-crystal structures (e.g., PDB 3MPT) [1]. Medicinal chemists can introduce diverse carboxamide substituents (e.g., substituted phenyl or pyridyl groups) to explore back-pocket interactions while retaining the privileged N-1 formamido hinge-binding element. This approach is supported by SAR studies demonstrating that pyrrole-2-carboxamides with optimized substituents achieve nanomolar cellular potency and favorable pharmacokinetics [2].

Antitubercular Drug Discovery: Building MmpL3 Inhibitors with Enhanced Physicochemical Properties

Employ 159326-70-2 as a starting material for synthesizing MmpL3-targeting antitubercular agents. The pyrrole-2-carboxamide core, when decorated with electron-withdrawing aromatic groups on the carboxamide and bulky substituents on the pyrrole ring, yields potent anti-TB activity (MIC <0.016 μg/mL) [3]. The N-1 formamido group can be further functionalized or retained to modulate LogP and solubility, as demonstrated by lead optimization studies that achieved a balance between lipophilicity and potency by incorporating oxygen-containing groups [4]. This scaffold offers a high selectivity index (>4000) and minimal hERG liability, making it an attractive starting point for hit-to-lead campaigns against drug-resistant tuberculosis.

Selective GTPase Inhibitor Development: Probing DRP1 vs. DYN1 Selectivity with N-1 Substitution

Investigate the role of the N-1 substituent in conferring selectivity between dynamin-related GTPases (DRP1, OPA1, DYN1) using 1-formamido-1H-pyrrole-2-carboxamide as a chemical probe. Published SAR data reveal that N-1 phenyl analogs exhibit DRP1 IC50 = 1.5 μM with no DYN1 inhibition (>100 μM), whereas N-1 methyl analogs show slightly reduced DRP1 potency (IC50 = 2.1 μM) and a double-methyl substitution abolishes activity [5]. The N-1 formamido group represents an unexplored substitution pattern that may yield a novel selectivity profile. Researchers can use 159326-70-2 to synthesize a focused library and screen against mitochondrial dynamics targets, potentially identifying tool compounds for studying mitochondrial fission and fusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-formamido-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.